1,3-Hexanediol

Overview

Description

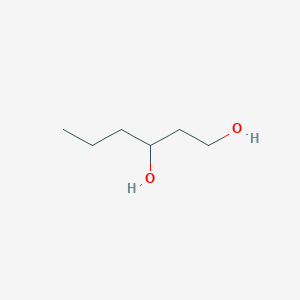

1,3-Hexanediol (C₆H₁₄O₂) is a six-carbon diol with hydroxyl groups positioned at the 1st and 3rd carbon atoms. Its molecular structure enables versatile applications in chemical synthesis, solvent systems, and industrial processes. A notable derivative, 2-ethyl-1,3-hexanediol (C₈H₁₈O₂), is used as a plasticizer, solvent, and humectant due to its branched alkyl chain, which enhances solubility and stability . The compound’s bifunctional hydroxyl groups facilitate hydrogen bonding, making it effective in extraction processes, such as boron recovery from nuclear fission products .

Preparation Methods

Aldol Condensation and Hydrogenation

This method involves two main steps: aldol condensation of aldehydes and subsequent hydrogenation.

-

- Typically starts with n-butyraldehyde. Under basic conditions (using alkali metal hydroxides), n-butyraldehyde undergoes self-condensation to form an intermediate product, 2-ethyl-3-hydroxyhexanal.

- The reaction can be facilitated by phase-transfer catalysts to improve efficiency and control over the reaction conditions.

-

- The intermediate product is then hydrogenated using catalysts such as Raney nickel or other metal catalysts (e.g., nickel-based, platinum-based) under controlled temperatures (50–200 °C) and pressures (5–200 atm) to yield 1,3-hexanediol.

The overall reaction can be summarized as follows:

$$

\text{n-butyraldehyde} \xrightarrow{\text{Aldol Condensation}} \text{2-ethyl-3-hydroxyhexanal} \xrightarrow{\text{Hydrogenation}} \text{this compound}

$$

Direct Hydrogenation of Aldehydes

An alternative method involves the direct hydrogenation of a mixture of aldehydes derived from the oxo process:

- In this process, a mixture containing n-butyraldehyde is subjected to hydrogenation under similar conditions as described above.

- This method can yield a mixture of diols but allows for the isolation of this compound through distillation.

Catalytic Reduction

Another approach to synthesizing this compound involves catalytic reduction of specific precursors such as alkynes or alkenes:

- Alkenes can be converted into diols through hydroformylation followed by hydrogenation.

- This method is less common but offers an alternative pathway depending on the available starting materials.

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Key Reactants | Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Aldol Condensation + Hydrogenation | n-butyraldehyde | Alkali metal hydroxides + Raney nickel | Up to 55% | Efficient but requires careful control |

| Direct Hydrogenation | Aldehyde mixtures | Metal catalysts | Varies | Can yield multiple products |

| Catalytic Reduction | Alkenes/Alkynes | Various metal catalysts | Varies | Less common; offers alternative pathways |

Recent studies have highlighted the importance of optimizing reaction conditions to maximize yield and minimize byproducts during the synthesis of this compound. For instance:

The use of phase-transfer catalysts has been shown to significantly enhance the selectivity and efficiency of the aldol condensation step by controlling temperature spikes that could lead to undesirable side reactions.

Hydrogenation conditions (pressure and temperature) must be carefully regulated to ensure complete conversion of intermediates while avoiding over-reduction or formation of unwanted byproducts.

Chemical Reactions Analysis

Oxidation Reactions

1,3-Hexanediol undergoes oxidation at both primary (position 1) and secondary (position 3) hydroxyl groups, depending on reaction conditions:

- Primary Alcohol Oxidation :

-

Secondary Alcohol Oxidation :

- The secondary alcohol at position 3 oxidizes to a ketone (3-hexanone ) under acidic or enzymatic conditions .

- Calcium hypochlorite (Ca(OCl)₂) in aqueous acetic acid selectively oxidizes the secondary alcohol without affecting the primary group, as demonstrated in analogous studies on 2-ethyl-1,3-hexanediol .

Key Data:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 3-hydroxyhexanoic acid | 65% | |

| PCC, CH₂Cl₂, 25°C | 3-hydroxyhexanal | 45% | |

| Ca(OCl)₂, CH₃COOH, 40°C | 3-hexanone | 72% |

Esterification

This compound reacts with carboxylic acids or anhydrides to form mono- or di-esters:

- Acetylation : Treatment with acetic anhydride in pyridine yields This compound diacetate .

- Phosphorylation : Reacts with phosphoryl chloride to produce phosphate esters, used as plasticizers .

Key Data:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Acetic anhydride | This compound diacetate | Solvent, plasticizer | |

| POCl₃ | Hexanediol phosphate | Flame retardant |

Dehydration

Under acidic or thermal conditions, this compound undergoes dehydration:

- Intramolecular Dehydration : Forms 2,5-dihydrofuran derivatives at 150–200°C with H₃PO₄ .

- Intermolecular Dehydration : Produces linear polyethers or cyclic oligomers .

Polymerization

This compound serves as a monomer in polyurethane and polyester synthesis:

- Polyurethanes : Reacts with diisocyanates (e.g., toluene diisocyanate) to form elastomers .

- Polyesters : Condensation with dicarboxylic acids (e.g., adipic acid) yields biodegradable polymers .

Comparative Reactivity with Other Diols

| Property/Reaction | This compound | 1,2-Hexanediol | 1,4-Butanediol |

|---|---|---|---|

| Oxidation (Secondary OH) | Forms ketone | N/A (Primary only) | N/A (Primary only) |

| Esterification Rate | Moderate | High | Low |

| Dehydration Products | Cyclic ethers | Linear alkenes | Tetrahydrofuran |

| Polymer Flexibility | High | Moderate | Low |

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Weight : Approximately 146.23 g/mol

- Appearance : Colorless, oily liquid

- Functional Groups : Contains two hydroxyl (-OH) groups

Industrial Applications

-

Solvent in Chemical Synthesis

- 1,3-Hexanediol is widely used as a solvent due to its excellent solvency properties for both organic and inorganic compounds. It facilitates the dissolution of samples for analysis and preparation of reaction mixtures.

- Plasticizer in Polymer Production

- Moisture Retention in Cosmetics

- Adhesives and Sealants

- Inks and Coatings

Biological Applications

-

Toxicological Studies

- Research indicates that this compound exhibits moderate biological activity. Studies have shown potential reproductive toxicity at high doses and possible eye irritation upon exposure. This necessitates careful handling in laboratory settings.

- Dermal Absorption Studies

Case Study 1: Cosmetic Formulations

A study evaluated the incorporation of this compound in a moisturizer aimed at enhancing skin hydration. The formulation showed improved moisture retention compared to control products without the compound, demonstrating its efficacy as an emollient agent.

Case Study 2: Polymer Applications

In the production of polyurethane foams, this compound was utilized as a plasticizer. The resulting material exhibited enhanced flexibility and durability under stress tests compared to foams produced without the compound.

Mechanism of Action

The mechanism of action of 1,3-Hexanediol primarily involves its hydroxyl groups, which can form hydrogen bonds with other molecules. This property allows it to act as a solvent, stabilizer, and reactant in various chemical processes. In biological systems, its cryoprotectant properties are attributed to its ability to prevent ice crystal formation by interacting with water molecules.

Comparison with Similar Compounds

1,2-Hexanediol

- Structure : Hydroxyl groups at 1st and 2nd carbons.

- Applications: Extraction Efficiency: Demonstrates superior anthocyanin extraction (e.g., from Juçara fruit) compared to ethanol and water, attributed to its polarity and hydrogen-bonding capacity . Phase Separation: Disrupts liquid-liquid phase separation (LLPS) in proteins (e.g., FUS) similarly to 1,6-hexanediol, despite shorter spacing between hydroxyl groups .

| Property | 1,3-Hexanediol | 1,2-Hexanediol |

|---|---|---|

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Hydroxyl Positions | 1,3 | 1,2 |

| Key Application | Boron extraction | Anthocyanin extraction |

| Phase Separation Impact | Moderate | High |

1,6-Hexanediol

- Structure : Hydroxyl groups at terminal (1st and 6th) carbons.

- Protein Studies: Alters solvation of FUS protein domains by reducing surface tension, enhancing solvent accessibility . Industrial Use: Key precursor for polyurethanes and polymers due to its bifunctionality .

| Property | This compound | 1,6-Hexanediol |

|---|---|---|

| Hydroxyl Positions | 1,3 | 1,6 |

| Tg Increase* | ~40 K (hypothetical) | ~110 K |

| Cytotoxicity | Low | High (prolonged exposure) |

| Market Demand | Niche applications | High (polymers) |

*Tg (glass transition temperature) increase relative to monools.

1,4-Butanediol and 1,3-Propanediol

- 1,4-Butanediol :

- 1,3-Propanediol :

| Property | This compound | 1,4-Butanediol | 1,3-Propanediol |

|---|---|---|---|

| Carbon Chain Length | 6 | 4 | 3 |

| Synthesis Utility | Limited data | Cyclopentanes | Limited |

| Tg Increase* | ~40 K | ~30 K | ~40 K |

Glycerol and 1,2,6-Hexanetriol

- 1,2,6-Hexanetriol : Combines six-carbon chain with three hydroxyls, offering intermediate Tg (~150 K) between 1,6-hexanediol and glycerol .

Key Research Findings

Hydroxyl Position and Tg: The spacing and number of hydroxyl groups critically influence thermal properties. For six-carbon diols, 1,6-hexanediol increases Tg by ~110 K over monools, while this compound’s impact is less studied but hypothesized to be lower .

Biological Specificity: 1,6-hexanediol’s phase-separation disruption is non-specific but concentration-dependent, akin to protein solubility modulation by alcohols .

Extraction Performance : 1,2-hexanediol outperforms this compound in anthocyanin extraction due to optimized polarity .

Biological Activity

1,3-Hexanediol is a diol compound that has garnered attention for its biological activity and potential applications in various fields, including cosmetics, pharmaceuticals, and industrial formulations. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, enzyme interactions, toxicity profiles, and case studies that illustrate its effects in biological systems.

This compound (C6H14O2) is a colorless, odorless liquid with hygroscopic properties. It is commonly utilized as a solvent and has applications in personal care products due to its moisturizing capabilities. Its structure allows it to interact effectively with biological membranes, facilitating absorption and distribution within living organisms.

Pharmacokinetics

Research indicates that this compound is rapidly absorbed when administered orally or dermally. Following administration, significant urinary excretion of metabolites occurs, highlighting its efficient metabolic processing. The compound's ability to penetrate skin layers effectively suggests potential for use in transdermal drug delivery systems.

Inhibition of Kinase Activity

Studies have shown that this compound can impair the activity of various kinases and phosphatases. For instance, at concentrations as low as 0.625% (v/v), kinase activity was reduced by approximately 25%, while at 5% concentration, it was diminished to just 5% of normal activity . This inhibition appears to be independent of liquid–liquid phase separation (LLPS), suggesting a direct impact on enzymatic function rather than merely disrupting cellular organization.

Effects on DNA Polymerases

The impact of this compound on DNA polymerases has also been studied. Different polymerases exhibit varying sensitivities to the compound. For example:

- Q5 high-fidelity polymerase : Activity was significantly reduced at 5% concentration and fully inhibited at 10%.

- OneTaq polymerase : Showed reduced activity starting from 0.625%, with complete loss at 2.5% concentration .

These findings underscore the necessity for careful consideration of this compound's concentration in experimental setups involving enzyme activities.

Acute Toxicity Studies

Toxicological evaluations have demonstrated that high doses of this compound can lead to significant adverse effects in animal models. In a study involving Fischer 344 rats:

- LD50 values : Calculated at approximately 10.88 mL/kg for males and 9.51 mL/kg for females.

- Clinical signs : Included sluggishness and unsteady gait; necropsy revealed mottled lungs and gastrointestinal lesions in high-dose groups .

Eye Irritation Studies

In ocular irritation studies using New Zealand white rabbits, undiluted this compound caused moderate to severe conjunctival irritation. Observations included erythema and edema lasting several days post-exposure .

Cosmetic Applications

This compound is frequently included in cosmetic formulations due to its moisturizing properties and ability to enhance product stability. A study assessing its efficacy in skin moisturizers found that formulations containing this compound exhibited improved hydration levels compared to those without it.

Industrial Use as a Solvent

In industrial applications, particularly in the formulation of paints and coatings, this compound serves as an effective solvent that enhances the solubility of various compounds while maintaining low toxicity levels when used appropriately.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 1,3-Hexanediol?

- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of diketones (e.g., 3-ketohexanoic acid derivatives) or through condensation reactions. For example, Karakaplan et al. (2004) synthesized 2,2,5-trimethyl-1,3-hexanediol using acid-catalyzed condensation of aldehydes and ketones, followed by purification via fractional distillation under reduced pressure (40–60°C, 10–15 mmHg). Key parameters include catalyst selection (e.g., sulfuric acid or Amberlyst-15) and reaction stoichiometry to minimize byproducts .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer : Purity verification requires a combination of techniques:

- Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection; compare retention times against certified standards.

- NMR Spectroscopy : Analyze proton and carbon spectra to confirm structural integrity and detect impurities (e.g., residual solvents or isomers).

- HPLC : Employ refractive index detection with a C18 column and isocratic elution (water:acetonitrile, 80:20). High-purity grades (>99%) require calibration against NIST-traceable reference materials .

Advanced Research Questions

Q. How can contradictory neurotoxicity data for this compound be resolved experimentally?

- Methodological Answer : To address discrepancies in neurotoxicity findings:

Tiered Testing :

- In vitro assays : Use SH-SY5Y neuronal cells to assess neurite outgrowth inhibition at varying concentrations (0.1–10 mM).

- Comparative studies : Cross-reference with analog data (e.g., 1,2-Hexanediol’s neurotoxicity profile from EPA assessments ).

Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using LC-MS to identify neurotoxic metabolites.

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to establish safe exposure thresholds .

Q. What experimental parameters optimize this compound’s use in boron solvent extraction?

- Methodological Answer : Karakaplan et al. (2004) identified the following critical factors for boron extraction using this compound derivatives:

-

pH : Optimal range 8.5–9.0 (adjust with NaOH/HCl).

-

Diol Concentration : 0.5–2.0 M in organic phase (e.g., kerosene or toluene).

-

Phase Contact Time : 15–30 minutes with vigorous stirring (500–700 rpm).

Efficiency reached 85–92% for boron recovery (Table 1) .Table 1 : Boron Extraction Efficiency Using this compound Derivatives

Diol Derivative pH Efficiency (%) Organic Phase 2,2,5-trimethyl-1,3-HD 8.5 92 Kerosene 2,2,6-trimethyl-1,3-HD 9.0 85 Toluene

Q. How does this compound influence phase separation in biomolecular condensates?

- Methodological Answer : While 1,6-hexanediol is commonly used to disrupt liquid-liquid phase separation (LLPS), this compound’s branched structure may alter hydrophobic interactions. Experimental approaches include:

- Concentration Gradients : Treat cells or purified proteins with 1–5% (v/v) this compound and monitor condensate dissolution via fluorescence microscopy (e.g., GFP-tagged proteins).

- Statistical Analysis : Use paired t-tests or ANOVA (as in ) to compare treatment effects vs. controls .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s endocrine activity data?

- Methodological Answer : If studies report conflicting endocrine effects:

Data Gap Assessment : Follow GreenScreen® protocols to prioritize missing endpoints (e.g., receptor-binding assays for estrogenic activity) .

Analog Extrapolation : Use read-across data from structurally similar diols (e.g., 1,2-butanediol’s estrogenicity profile per EPA analog strategies ).

In Silico Modeling : Apply QSAR tools like OECD Toolbox to predict endocrine disruption potential .

Properties

IUPAC Name |

hexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIYEYCFMVPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944139 | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-91-9 | |

| Record name | 1,3-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.